Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Description

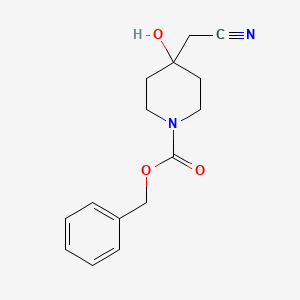

Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a piperidine-derived compound featuring a hydroxyl (-OH) and cyanomethyl (-CH2CN) group at the 4-position of the piperidine ring, with a benzyloxycarbonyl (Cbz) protective group at the 1-position. This structure combines polar functional groups (hydroxyl and nitrile) with a hydrophobic benzyl moiety, making it a versatile intermediate in organic synthesis and drug discovery. Its molecular formula is C15H18N2O3 (calculated from structural analogs in and ), and it is primarily used in medicinal chemistry for the development of bioactive molecules, such as kinase inhibitors or central nervous system (CNS) agents .

Properties

Molecular Formula |

C15H18N2O3 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C15H18N2O3/c16-9-6-15(19)7-10-17(11-8-15)14(18)20-12-13-4-2-1-3-5-13/h1-5,19H,6-8,10-12H2 |

InChI Key |

JNGMIXFVXYAOCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1(CC#N)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and cyanomethyl reagents. One common method includes the following steps:

Formation of the piperidine ring: Starting with a suitable piperidine precursor, the ring is formed through cyclization reactions.

Introduction of the benzyl group: Benzyl chloroformate is reacted with the piperidine derivative under basic conditions to introduce the benzyl group.

Addition of the cyanomethyl group: The cyanomethyl group is introduced using cyanomethyl reagents under controlled conditions to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The cyanomethyl group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of benzyl 4-(cyanomethyl)-4-oxopiperidine-1-carboxylate.

Reduction: Formation of benzyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperidine Carboxylate Derivatives

The following table summarizes key structural and functional differences between Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate and analogous compounds:

Key Comparative Insights

Functional Group Reactivity The cyanomethyl group in the target compound introduces a nitrile (-CN), which is highly polar and capable of hydrogen bonding. This contrasts with the bromomethyl group (), which is reactive in substitution reactions but lacks polarity . The hydroxyl group enables further derivatization (e.g., esterification) compared to the amino group in Benzyl 4-amino-4-cyanopiperidine-1-carboxylate, which is more nucleophilic .

Synthetic Utility

- Cross-electrophile coupling reactions () demonstrate that substituents like pyridinylmethyl can achieve high yields (75%) due to favorable electronic effects, whereas steric hindrance from bulkier groups (e.g., phenyl in ) may reduce reaction efficiency .

- The Cbz protective group (common in all compounds) facilitates selective deprotection, critical for stepwise synthesis .

Physicochemical and Pharmacological Properties The fluoropiperidine derivative () exhibits enhanced metabolic stability due to fluorine’s electronegativity, making it suitable for in vivo applications. The phenyl-substituted analog () shows higher lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, while the cyanomethyl group balances polarity and lipophilicity for CNS-targeted drugs .

Proper handling (e.g., eye/flush protocols) is critical . High-purity (>98%) analogs like Benzyl 4-Hydroxy-1-piperidinecarboxylate () are preferred for pharmaceutical applications to minimize impurities .

Biological Activity

Benzyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from the piperidine structure, which is known for its diverse biological activities. The presence of the hydroxyl group and the cyanomethyl moiety significantly influences its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. For example, piperidine derivatives have been studied for their roles as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease .

Biological Assays and Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

- Cell Proliferation Inhibition : A study demonstrated that similar compounds could significantly inhibit cell proliferation in glioblastoma cells (U251), suggesting potential anti-cancer properties. Treatment with these compounds led to a decrease in key signaling molecules associated with cell growth .

- Enzyme Inhibition : The compound's structural analogs have shown promising results as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital targets for Alzheimer's disease treatment . The dual inhibition mechanism enhances their therapeutic potential.

- Toxicity Studies : Toxicological assessments indicate that while some derivatives exhibit significant biological activity, they also require careful evaluation concerning safety profiles, particularly in long-term studies .

Case Study 1: Glioblastoma Cell Lines

In a recent experiment, a derivative of this compound was tested on U251 glioblastoma cells. The compound was administered at varying concentrations, revealing a dose-dependent decrease in cell viability. RNA sequencing analysis post-treatment indicated significant alterations in gene expression related to cancer pathways, emphasizing its potential as an anti-cancer agent .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar piperidine derivatives against oxidative stress-induced neuronal damage. The results showed that these compounds could mitigate cell death and preserve mitochondrial function, highlighting their potential role in neuroprotection .

Comparative Data Table

The following table summarizes key findings from various studies on related compounds:

| Compound Name | Target Activity | IC50 Value (μM) | Cell Line Tested |

|---|---|---|---|

| This compound | AChE Inhibition | 5.90 ± 0.07 | Neuroblastoma |

| Analog Compound A | Cell Proliferation Inhibition | 400 nM | U251 Glioblastoma |

| Analog Compound B | Neuroprotection | Not specified | Neuronal Cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.